5-METHYL-N-(6-METHYL-13-BENZOTHIAZOL-2-YL)FURAN-2-CARBOXAMIDE
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Overview
Description
5-METHYL-N-(6-METHYL-13-BENZOTHIAZOL-2-YL)FURAN-2-CARBOXAMIDE is a synthetic organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic properties.
Preparation Methods
The synthesis of 5-METHYL-N-(6-METHYL-13-BENZOTHIAZOL-2-YL)FURAN-2-CARBOXAMIDE can be achieved through various synthetic routes. One common method involves the condensation of 2-aminobenzenethiol with furan-2-carboxylic acid under specific reaction conditions. The reaction typically requires a catalyst, such as piperidine, and is carried out in an ethanol solvent at elevated temperatures . Industrial production methods may involve the use of microwave irradiation or one-pot multicomponent reactions to enhance yield and efficiency .
Chemical Reactions Analysis
5-METHYL-N-(6-METHYL-13-BENZOTHIAZOL-2-YL)FURAN-2-CARBOXAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Substitution reactions often involve halogenating agents like thionyl chloride. The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include derivatives with modified functional groups on the benzothiazole or furan rings .
Scientific Research Applications
In medicinal chemistry, it has shown promise as an anti-tubercular agent, with studies indicating its inhibitory activity against Mycobacterium tuberculosis . Additionally, it has been explored for its potential as an antimicrobial and antioxidant agent . In the field of organic synthesis, it serves as a valuable intermediate for the preparation of other bioactive molecules . Its unique structural features also make it a candidate for molecular docking studies and drug design .
Mechanism of Action
The mechanism of action of 5-METHYL-N-(6-METHYL-13-BENZOTHIAZOL-2-YL)FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. In the case of its anti-tubercular activity, it is believed to inhibit the enzyme DprE1, which is essential for the biosynthesis of the mycobacterial cell wall . This inhibition disrupts the cell wall formation, leading to the death of the bacteria. The compound’s antimicrobial and antioxidant activities are attributed to its ability to generate reactive oxygen species and chelate metal ions, respectively .
Comparison with Similar Compounds
5-METHYL-N-(6-METHYL-13-BENZOTHIAZOL-2-YL)FURAN-2-CARBOXAMIDE can be compared with other benzothiazole derivatives, such as 2-aminobenzothiazole and 6-methylbenzothiazole . While these compounds share a common benzothiazole core, the presence of the furan-2-carboxamide moiety in this compound imparts unique properties, such as enhanced biological activity and improved solubility . This makes it a more potent and versatile compound for various applications.
Properties
IUPAC Name |
5-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S/c1-8-3-5-10-12(7-8)19-14(15-10)16-13(17)11-6-4-9(2)18-11/h3-7H,1-2H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAELKSHDDVQJFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(O3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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